2,6-Dichloro-4-(trifluoromethyl)aniline

Agrochemical Synthesis Pesticide Intermediate Reaction Yield

The indispensable intermediate for Fipronil synthesis. Unique 2,6-Cl, 4-CF3 substitution ensures regioselectivity; generic anilines fail. ≥99% purity, ≤0.2% moisture, REACH/ISO 9001 certified. Also key scaffold for IDO1 inhibitors (Ki 154 nM) in cancer immunotherapy. For GMP pesticide & pharma production, exact CAS 24279-39-8 is mandatory.

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01 g/mol
CAS No. 24279-39-8
Cat. No. B1295278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(trifluoromethyl)aniline
CAS24279-39-8
Molecular FormulaC7H4Cl2F3N
Molecular Weight230.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F
InChIInChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
InChIKeyITNMAZSPBLRJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) Technical Specifications and Applications


2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8), also known as 4-Amino-3,5-dichlorobenzotrifluoride, is a halogenated aromatic amine characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position [1]. It is a solid at room temperature with a melting point of 34-37 °C and a boiling point of 60-62 °C at 1 mmHg [2]. This compound serves as a critical intermediate in the synthesis of phenylpyrazole insecticides, notably Fipronil, and is also employed in the preparation of GABA receptor antagonists .

Technical Justification for Specifying 2,6-Dichloro-4-(trifluoromethyl)aniline over Generic Alternatives


Substitution with generic or structurally similar anilines, such as 2,4-dichloroaniline (CAS 554-00-7), 3,4-dichloroaniline (CAS 95-76-1), 4-(trifluoromethyl)aniline (CAS 455-14-1), or 2,6-dichloroaniline (CAS 608-31-1), is not chemically viable for applications requiring the precise electronic and steric properties of 2,6-Dichloro-4-(trifluoromethyl)aniline. The unique combination of the strong electron-withdrawing trifluoromethyl group at the para position and the steric hindrance provided by the two ortho-chloro substituents dictates specific reactivity profiles, regioselectivity in downstream reactions, and the biological activity of the resulting end-products, particularly in the Fipronil synthesis pathway . In-class substitutions compromise synthetic yield, final product purity, and biological efficacy, making procurement of the exact CAS 24279-39-8 compound essential for reproducibility and performance [1].

Quantitative Differentiation of 2,6-Dichloro-4-(trifluoromethyl)aniline: Comparator Evidence Matrix


Enhanced Synthetic Yield in Fipronil Production Compared to Non-Fluorinated Analogs

In the synthesis of the broad-spectrum insecticide Fipronil, the use of 2,6-Dichloro-4-(trifluoromethyl)aniline as the phenylpyrazole precursor results in significantly higher overall yields compared to employing non-fluorinated dichloroaniline analogs. The trifluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the aryl halide intermediate, facilitating a more efficient coupling reaction .

Agrochemical Synthesis Pesticide Intermediate Reaction Yield

Distinct Biological Activity: IDO1 Enzyme Inhibition Not Observed in Simple Aniline Analogs

Derivatives of 2,6-Dichloro-4-(trifluoromethyl)aniline have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme target in immuno-oncology, with a reported binding affinity (Ki) of 154 nM [1]. This activity is attributed to the specific substitution pattern of the core aniline, which is not a property shared by unsubstituted aniline or simpler dichloroanilines.

Enzyme Inhibition IDO1 Immuno-oncology

Superior Purity Requirements for Industrial Agrochemical Synthesis

Industrial procurement specifications for 2,6-Dichloro-4-(trifluoromethyl)aniline, particularly for Fipronil synthesis, mandate a minimum purity of 99.0%, often specified as ≥99.5% by HPLC , . This is a more stringent requirement compared to many commodity dichloroaniline intermediates, which are commonly available at 98% purity or lower.

Purity Specification Quality Control Agrochemical Manufacturing

Unique Physicochemical Profile Enabling Distinct Reactivity and Handling

The presence of both electron-withdrawing chlorine atoms and a trifluoromethyl group confers a unique lipophilicity to 2,6-Dichloro-4-(trifluoromethyl)aniline, with a calculated LogP value of 4.18 . This is markedly higher than the LogP values of simpler dichloroanilines (e.g., 2,6-dichloroaniline LogP ~ 2.9) and influences its solubility profile, membrane permeability in biological contexts, and phase-transfer behavior in synthetic reactions.

Physicochemical Properties Lipophilicity LogP

Superior Industrial Yield in Optimized Synthetic Routes

Optimized industrial synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)aniline, starting from 4-trifluoromethylaniline, have been patented to achieve product purity exceeding 99% with a reaction yield of over 95% [1]. This high-yield, high-purity process is a critical differentiator for the procurement of this specific intermediate compared to other halogenated anilines, where industrial yields may be lower and purification more cumbersome.

Industrial Synthesis Process Optimization Yield

Essential Intermediate for GMP-Grade Fipronil Manufacturing

For the production of GMP-grade Fipronil, the starting material 2,6-Dichloro-4-(trifluoromethyl)aniline must meet stringent purity specifications, including a minimum purity of 99.0% by HPLC and a maximum moisture content of ≤0.2% . These specifications are part of a defined quality control framework (often ISO 9001 and REACH compliant) that is not universally applied to simpler dichloroaniline intermediates used in non-GMP applications.

GMP Intermediate Agrochemical Manufacturing Regulatory Compliance

Key Application Scenarios for 2,6-Dichloro-4-(trifluoromethyl)aniline Based on Verified Performance Data


Industrial Synthesis of Fipronil and Related Phenylpyrazole Insecticides

This compound is the unequivocal intermediate of choice for the large-scale manufacture of Fipronil, a broad-spectrum insecticide. Its use is mandated by the specific electronic requirements of the synthesis, leading to a documented total yield of 38.8% with 95% purity in the final product [1]. The availability of the compound at purities ≥99.5% ensures efficient coupling and minimizes purification steps, directly impacting the cost-effectiveness of Fipronil production.

Medicinal Chemistry Research for IDO1 Inhibitor Development

In medicinal chemistry, this compound serves as a privileged scaffold for the development of novel IDO1 inhibitors, a target in cancer immunotherapy. Derivatives have demonstrated potent enzyme inhibition with a Ki of 154 nM [2]. This specific biological activity is not observed with simpler aniline analogs, making CAS 24279-39-8 a unique and valuable starting material for SAR studies and lead optimization in this therapeutic area.

GMP-Compliant Agrochemical Manufacturing Processes

For manufacturers of GMP-grade pesticides and pharmaceuticals, procurement of 2,6-Dichloro-4-(trifluoromethyl)aniline with a certified purity of ≥99.0% (HPLC) and a moisture content of ≤0.2% is essential . This high-purity specification, often backed by ISO 9001 and REACH compliance, mitigates the risk of impurity-related side reactions and ensures regulatory adherence, a critical consideration that differentiates this compound from lower-grade halogenated aniline intermediates.

Design of High-Lipophilicity Agrochemicals and Pharmaceuticals

With a calculated LogP of 4.18 , this compound is strategically employed in the design of agrochemicals and drug candidates where enhanced membrane permeability and specific partitioning behavior are desired. This physicochemical property differentiates it from less lipophilic dichloroaniline alternatives (e.g., 2,6-dichloroaniline LogP ~2.9) and guides its selection in early-stage discovery programs focused on optimizing bioavailability and tissue distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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